molecular formula C11H13Cl2NO B074123 4-[Bis(2-chloroethyl)amino]benzaldehyde CAS No. 1208-03-3

4-[Bis(2-chloroethyl)amino]benzaldehyde

Cat. No. B074123
CAS RN: 1208-03-3
M. Wt: 246.13 g/mol
InChI Key: PXUFHXLGUJLBMI-UHFFFAOYSA-N
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Description

4-[Bis(2-chloroethyl)amino]benzaldehyde is a chemical compound with the molecular formula C11H13Cl2NO . In this compound, the chloroethyl amino groups are twisted with respect to the amino group .


Molecular Structure Analysis

The molecular structure of 4-[Bis(2-chloroethyl)amino]benzaldehyde is characterized by the presence of chloroethyl amino groups that are twisted with respect to the amino group, with N—C—C—Cl torsion angles of −177.4 (4) and 179.2 (3)° . The carbonyl group lies in the plane of the benzene ring to which it is attached .


Physical And Chemical Properties Analysis

4-[Bis(2-chloroethyl)amino]benzaldehyde has a molecular weight of 246.13 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including compounds like 4-[Bis(2-chloroethyl)amino]benzaldehyde, have been studied for their antitumor properties. Some derivatives have progressed to preclinical testing stages, indicating their potential as antitumor drugs and for synthesizing compounds with diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Advanced Oxidation Processes for Acetaminophen Degradation

Advanced Oxidation Processes (AOPs) have been employed to degrade acetaminophen from aqueous mediums, leading to various by-products. Benzaldehyde, related structurally to 4-[Bis(2-chloroethyl)amino]benzaldehyde, was identified as one of the toxic by-products. This research contributes to the understanding of degradation pathways and environmental impact of pharmaceutical compounds (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).

Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

The development of organic semiconductors, including materials derived from or related to 4-[Bis(2-chloroethyl)amino]benzaldehyde, has significant implications in the field of organic light-emitting diodes (OLEDs). These materials have been explored for their potential as 'metal-free' infrared emitters in OLED devices, indicating the versatility of such compounds in optoelectronic applications (Squeo, B., & Pasini, M., 2020).

properties

IUPAC Name

4-[bis(2-chloroethyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13Cl2NO/c12-5-7-14(8-6-13)11-3-1-10(9-15)2-4-11/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUFHXLGUJLBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153010
Record name 4-Bis(2-chloroethyl)aminobenzaldehyde
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Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-[Bis(2-chloroethyl)amino]benzaldehyde

CAS RN

1208-03-3
Record name 4-[Bis(2-chloroethyl)amino]benzaldehyde
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Record name 4-Bis(2-chloroethyl)aminobenzaldehyde
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Record name 4-[Bis(2-chloroethyl)amino]benzaldehyde
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Record name 4-Bis(2-chloroethyl)aminobenzaldehyde
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Record name p-(Bis(2-chloroethyl)amino)-benzaldehyde
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Q & A

Q1: What is the significance of the structural features of 4-[Bis(2-chloroethyl)amino]benzaldehyde as described in the research?

A2: One study focuses on the crystal structure of 4-[Bis(2-chloroethyl)amino]benzaldehyde, revealing specific details about its conformation. [] The research highlights that the chloroethyl amino groups are twisted relative to the central amino group, and the carbonyl group lies within the plane of the benzene ring. These structural features, along with the observed C—H⋯Cl, C—H⋯O, and C—H⋯π interactions, contribute to the overall molecular packing and potential interactions with biological targets. While the study doesn't directly correlate these structural features to anticancer activity, understanding the molecule's three-dimensional arrangement provides a basis for further investigation into its interactions with biological systems.

Q2: How has 4-[Bis(2-chloroethyl)amino]benzaldehyde been utilized in drug delivery systems for cancer treatment?

A3: Researchers have successfully incorporated 4-[Bis(2-chloroethyl)amino]benzaldehyde into a novel drug delivery system. [] They synthesized an amphiphilic triblock copolymer, poly(mustard-acetal)-b-PHPMA-b-PFA, which self-assembles into nanosized micelles. These micelles effectively encapsulate the 4-[Bis(2-chloroethyl)amino]benzaldehyde (referred to as "nitrogen mustard drug" in the study) within their hydrophobic cores. The micelles are designed for targeted drug delivery to tumor cells, utilizing folic acid ligands for enhanced uptake by cells overexpressing folate receptors. Furthermore, the release of 4-[Bis(2-chloroethyl)amino]benzaldehyde from the micelles is pH-responsive, becoming activated in the mildly acidic environments characteristic of endosomes and lysosomes within cells. This approach demonstrates the potential of using 4-[Bis(2-chloroethyl)amino]benzaldehyde in sophisticated drug delivery systems for more targeted and controlled cancer treatment.

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